3-Methylpyrrolo[1,2-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylpyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-6-10-4-2-3-8(10)5-9-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRFUMWGAXDPKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=C2C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299134 | |
| Record name | Pyrrolo[1,2-a]pyrazine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64608-61-3 | |
| Record name | Pyrrolo[1,2-a]pyrazine, 3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64608-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo[1,2-a]pyrazine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Pyrrolo 1,2 a Pyrazine Systems
Classical and Evolving Synthetic Routes to the Pyrrolo[1,2-a]pyrazine (B1600676) Core
The construction of the pyrrolo[1,2-a]pyrazine ring system has been approached through several synthetic strategies, ranging from classical cyclization methods to modern C-H activation protocols. researchgate.net These methods provide access to a diverse array of substituted pyrrolo[1,2-a]pyrazines.
Cyclization and Ring Annulation Approaches
Cyclization and ring annulation represent the most fundamental and widely employed strategies for the synthesis of the pyrrolo[1,2-a]pyrazine core. These methods typically involve the formation of one of the heterocyclic rings onto a pre-existing pyrrole (B145914) or pyrazine (B50134) moiety.
One common approach involves the reaction of a 2-substituted pyrrole with a reagent that provides the necessary atoms to form the pyrazine ring. For instance, the condensation of 2-formyl-N-propargylpyrroles with ammonium (B1175870) acetate (B1210297) leads to the formation of pyrrolo[1,2-a]pyrazines in high yields. rsc.org Another strategy utilizes the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate. mdpi.com
A domino synthesis has also been developed, starting from 2-pyrrolecarbaldehyde and vinyl azides, which proceeds under mild, base-catalyzed conditions. researchgate.net Furthermore, multi-component reactions have been explored, such as the three-component cyclization of ethylenediamine, acetylenic esters, and nitrostyrene (B7858105) derivatives, offering an efficient route to these fused systems. researchgate.net
The following table summarizes various cyclization and ring annulation approaches for the synthesis of pyrrolo[1,2-a]pyrazine systems:
| Starting Materials | Reagents and Conditions | Product Type | Reference |
| 2-Formyl-N-propargylpyrroles | Ammonium acetate | Pyrrolo[1,2-a]pyrazines | rsc.org |
| 2-Formylpyrrole-based enaminones | Ammonium acetate | Pyrrolo[1,2-a]pyrazines | mdpi.com |
| 2-Pyrrolecarbaldehyde, Vinyl azides | Base (e.g., Cs2CO3), DMF | Functionalized pyrrolo[1,2-a]pyrazines | researchgate.net |
| Ethylenediamine, Acetylenic esters, Nitrostyrene derivatives | Sulfamic acid | Pyrrolo[1,2-a]pyrazines | researchgate.net |
| N-Allyl pyrrole-2-carboxamide | Pd(OAc)2, NaOAc, Bu4NCl, DMSO | Pyrrolo[1,2-a]pyrazine | mdpi.com |
| Pyrrole-2-carboxylic acid, Carbonyl compounds, Isocyanides, Amino esters | Ugi four-component reaction, then Et3N, Methanol | Polysubstituted pyrrole diketopyrazines | mdpi.com |
Cycloaddition Reactions for Fused Ring Systems
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, provide a powerful tool for the construction of the pyrrolo[1,2-a]pyrazine framework. acs.orgnih.gov This approach often involves the generation of an azomethine ylide from a suitable precursor, which then undergoes a cycloaddition with a dipolarophile.
For example, N-ylides generated from pyrrolo[1,2-a]pyrazinium salts can react with various dipolarophiles to yield complex fused systems. acs.orgnih.govsci-hub.se These reactions can be performed both inter- and intramolecularly, leading to a variety of tri- and tetracyclic structures. nih.govsci-hub.se
Direct C-H Arylation Protocols
In recent years, direct C-H arylation has emerged as an efficient and atom-economical method for the functionalization of heterocyclic compounds, including pyrrolo[1,2-a]pyrazines. rsc.org This strategy avoids the pre-functionalization of the starting materials, thereby reducing the number of synthetic steps.
Palladium-catalyzed direct C-H arylation has been successfully applied to introduce aryl groups at various positions of the pyrrolo[1,2-a]pyrazine core. researchgate.netrsc.org For instance, the arylation of pyrrolo[1,2-a]pyrazines with aryl halides can be controlled to selectively yield C6-arylated products. semanticscholar.org These methods offer a versatile platform for creating libraries of novel pyrrolo[1,2-a]pyrazine derivatives. researchgate.net
Targeted Synthesis of 3-Methylpyrrolo[1,2-a]pyrazine and Specific Derivatization
The synthesis of specifically substituted pyrrolo[1,2-a]pyrazines, such as the 3-methyl derivative, often requires tailored synthetic approaches or regioselective functionalization of the parent heterocycle.
Regioselective Functionalization Techniques
Achieving regioselectivity in the functionalization of the pyrrolo[1,2-a]pyrazine ring system is crucial for the synthesis of specific isomers. The electron-rich nature of the pyrrole ring generally directs electrophilic substitution to this part of the molecule. vulcanchem.com
Electrophilic acylation and formylation reactions have been studied to understand the directing effects of substituents on the pyrrolo[1,2-a]pyrazine core. semanticscholar.orgresearchgate.net For instance, Vilsmeier-Haack formylation of various substituted pyrrolo[1,2-a]pyrazines tends to occur at the C6 position. semanticscholar.org In contrast, the regioselectivity of Friedel-Crafts acetylation can be influenced by the substituents present at the C1 and C3 positions, leading to either C6- or C8-acetylated products. semanticscholar.org The synthesis of 3-methyl-7-phenylpyrrolo[1,2-a]pyrazin-1(2H)-one has been achieved through the cyclization of a quaternized 2-methoxypyrazine (B1294637) derivative. clockss.org
The following table highlights some regioselective functionalization reactions on the pyrrolo[1,2-a]pyrazine core:
| Substrate | Reagent | Major Product | Reference |
| 3-Phenylpyrrolo[1,2-a]pyrazine | Acetyl chloride, AlCl3 | 1-(3-Phenylpyrrolo[1,2-a]pyrazin-8-yl)ethanone | semanticscholar.org |
| 1-Methyl-3-phenylpyrrolo[1,2-a]pyrazine | Acetyl chloride, AlCl3 | 1-(1-Methyl-3-phenylpyrrolo[1,2-a]pyrazin-6-yl)ethanone | semanticscholar.org |
| 3-Phenylpyrrolo[1,2-a]pyrazine | POCl3, DMF | 3-Phenylpyrrolo[1,2-a]pyrazine-6-carbaldehyde | semanticscholar.org |
| This compound | POCl3, DMF | This compound-6-carbaldehyde | semanticscholar.org |
Synthesis of Halogenated and Trifluoromethylated Pyrrolo[1,2-a]pyrazine Derivatives
The introduction of halogen atoms and trifluoromethyl groups into the pyrrolo[1,2-a]pyrazine scaffold is of significant interest due to the unique properties these substituents impart on the molecule.
The synthesis of 1-chloro-3-methylpyrrolo[1,2-a]pyrazine (B1510305) has been reported, highlighting its utility as a versatile building block in chemical synthesis. a2bchem.com Halogenated derivatives can serve as key intermediates for further functionalization through cross-coupling reactions. For example, 1-bromo-4-phenylpyrrolo[1,2-a]quinoxaline has been used in Buchwald-Hartwig amination reactions to introduce piperazinyl moieties. rsc.org
The synthesis of trifluoromethylated pyrrolo[1,2-a]pyrazines has also been explored. One method involves the reaction of 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines with nucleophiles, which can lead to the aromatization of the pyrazine ring. researchgate.net Another approach describes the synthesis of 3-trifluoromethyl-5,6-dihydro- researchgate.netmdpi.comnih.govtriazolo[4,3-a]pyrazine derivatives. mdpi.com The incorporation of a trifluoromethyl group can significantly influence the biological activity of the resulting compounds. nih.gov
Advanced Catalytic Approaches in Pyrrolo[1,2-a]pyrazine Synthesis
Modern organic synthesis heavily relies on transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of pyrrolo[1,2-a]pyrazines, including the 3-methyl derivative, has significantly benefited from these advancements, particularly through the use of palladium and gold catalysts.
Palladium catalysis offers powerful tools for constructing complex heterocyclic frameworks. For the pyrrolo[1,2-a]pyrazine system, palladium-catalyzed reactions facilitate key bond formations, such as C-C and C-N couplings, often in a cascade fashion. A notable strategy involves the palladium(II)-catalyzed reaction between N-phenacyl pyrrole-2-carbonitriles and aryl boronic acids, which proceeds through a carbo-palladation mechanism to yield functionally diverse pyrrolo[1,2-a]pyrazines. researchgate.net This method allows for the synthesis of multi-substituted derivatives in good to excellent yields. researchgate.netresearchgate.net
Another approach achieves the synthesis of 3-substituted 1-methylpyrrolo[1,2-a]pyrazines via the intramolecular cyclization of 2-acetyl-1-propargylpyrroles. researchgate.netresearchgate.net This tandem imination/annulation sequence can be facilitated by catalysts like TiCl₄ under microwave heating in the presence of ammonia (B1221849). researchgate.net Diversity-oriented synthesis has also been accomplished through the direct C6 arylation of the pyrrolo[1,2-a]pyrazine core using palladium catalysis with various aryl bromides. researchgate.net
| Entry | Pyrrole Substrate | Coupling Partner/Reagent | Catalyst/Conditions | Product | Yield | Reference |
| 1 | N-Phenacyl Pyrrole-2-carbonitriles | Aryl Boronic Acids | Pd(TFA)₂ | Functionally Diverse Pyrrolo[1,2-α]pyrazines | Good | researchgate.net |
| 2 | 2-Acetyl-1-propargylpyrroles | Ammonia | TiCl₄, Microwave | 3-Substituted 1-Methylpyrrolo[1,2-a]pyrazines | Moderate to Good | researchgate.net |
| 3 | Pyrrolo[1,2-a]pyrazines | Aryl Bromides | Palladium Catalyst | C6-Arylated Pyrrolo[1,2-a]pyrazines | Good | researchgate.net |
Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for activating alkynes toward nucleophilic attack, enabling a range of cyclization and annulation reactions. beilstein-journals.org In an attempted synthesis of a seven-membered ring via the cyclization of a pyrrole ester substituted with a propargyl group, the six-membered 2-amino-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one was unexpectedly formed as the major product. acs.orgyyu.edu.tr This highlights the inherent tendency of certain substrates to favor the formation of the stable pyrrolo[1,2-a]pyrazine core under catalytic conditions.
Gold-catalyzed reactions have also been employed to construct more complex polycyclic systems incorporating the pyrrolo-pyrazine motif. For instance, AuCl₃ can catalyze the cyclization of N-propargyl pyrazoles, leading to pyrazolo-pyrrolo-pyrazine skeletons. acs.org The regioselectivity of these cyclizations (6-exo-dig vs. 7-endo-dig) can be controlled by the substitution pattern of the alkyne. metu.edu.tr
| Entry | Substrate | Catalyst | Product | Key Finding | Reference |
| 1 | N-Propargyl Pyrrole Ester | Not specified, but related to gold catalysis studies | 2-Amino-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one | Unexpected formation of the 6-membered ring as the major product. | acs.orgyyu.edu.tr |
| 2 | N-Propargyl Pyrazoles with terminal alkyne | AuCl₃ | Pyrazolopyrazinoindole (6-exo-dig) | Gold-catalyzed cyclization afforded the 6-exo-dig product. | metu.edu.tr |
| 3 | N-Propargyl Pyrazoles with internal alkyne | AuCl₃ | Pyrazolodiazepinoindole (7-endo-dig) | Exclusive formation of the 7-endo-dig product was observed. | metu.edu.tr |
Catalyst-Free and Cascade Synthetic Pathways
While catalytic methods are powerful, catalyst-free approaches and domino reactions offer advantages in terms of cost, simplicity, and atom economy. These strategies often involve the careful design of substrates that can undergo a series of spontaneous or thermally induced transformations to build the target heterocycle.
Domino, or cascade, reactions allow for the construction of complex molecules in a single pot by combining multiple bond-forming events without isolating intermediates. A domino synthesis of pyrrolo[1,2-a]pyrazines has been developed from 1H-2-pyrrolecarbaldehyde and readily synthesized vinyl azides. researchgate.net Another powerful cascade approach involves the reaction of substituted 2-formyl-N-propargylpyrroles with ammonium acetate, which proceeds through a condensation/cyclization/aromatization sequence to furnish pyrrolo[1,2-a]pyrazines in high yields. researchgate.net
Pyrrole-based enaminones have proven to be versatile and crucial building blocks for the synthesis of the pyrrolo[1,2-a]pyrazine scaffold. mdpi.comresearchgate.net A general and effective method involves the cyclization of 2-formylpyrrole-based enaminones with ammonium acetate to form the pyrazine ring. mdpi.comresearchgate.net These key enaminone intermediates are typically prepared through a straightforward reaction of the corresponding 2-(2-formyl-1H-pyrrol-1-yl)acetate, acetonitrile (B52724), or acetophenone (B1666503) derivatives with dimethylformamide dimethyl acetal (B89532) (DMFDMA). mdpi.com
A transition-metal-free strategy has also been developed based on the base-catalyzed (Cs₂CO₃/DMSO) intramolecular cyclization of N-propargyl(pyrrolyl)enaminones. bohrium.comthieme-connect.de This sequence provides (acylmethylidene)pyrrolo[1,2-a]pyrazines with high chemo- and stereoselectivity. bohrium.com
| Entry | Starting Material(s) | Key Intermediate | Reagents/Conditions | Product | Yield | Reference |
| 1 | 2-Formyl-N-propargylpyrroles | N/A | Ammonium Acetate | Pyrrolo[1,2-a]pyrazines | High | researchgate.net |
| 2 | 2-(2-Formyl-1H-pyrrol-1-yl)acetates, etc. + DMFDMA | 2-Formylpyrrole-based enaminones | Ammonium Acetate | 4-Substituted Pyrrolo[1,2-a]pyrazines | 57-80% | mdpi.com |
| 3 | Pyrroles + Acyl(bromo)acetylenes + Propargylamine | N-Propargyl(pyrrolyl)enaminones | Cs₂CO₃ / DMSO | (Acylmethylidene)pyrrolo[1,2-a]pyrazines | Good | bohrium.comthieme-connect.de |
Formation of Novel Polycyclic Pyrrolopyrazine Scaffolds
The core pyrrolo[1,2-a]pyrazine structure can serve as a foundation for the synthesis of larger, polycyclic aromatic systems with potential applications in materials science. rsc.org Synthetic strategies have been developed to fuse additional rings onto the pyrrolo[1,2-a]pyrazine backbone. For example, iron-catalyzed intramolecular C(sp²)-N cyclization of 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes can be used to construct pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. acs.org Similarly, gold-catalyzed cyclization of N-propargyl indole (B1671886) derivatives bearing a pyrazole (B372694) or pyrrole unit leads to the formation of complex fused systems like pyrazolopyrazinoindoles and pyrrolopyrazinoindoles. metu.edu.tr Palladium-catalyzed domino reactions have also been employed to synthesize heteroannulated indolopyrazines from precursors like 5-(2-bromophenyl)- mdpi.comresearchgate.netthieme-connect.deoxadiazolo[3,4-b]pyrazine and anilines. nih.gov
Benzo[d]imidazole-Pyrrolo[1,2-a]pyrazine Hybrid Structures
A modular and efficient approach for the synthesis of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids has been developed, providing access to a variety of polycyclic N-fused heteroaromatics. researchgate.netrsc.org This strategy is centered on an acid-catalyzed reaction between various 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes and substituted o-phenylenediamines. researchgate.netrsc.org The reaction proceeds through a double cyclodehydration and subsequent aromatization to yield the final hybrid structures. researchgate.netrsc.org
The process demonstrates considerable flexibility with regard to the starting materials, allowing for the synthesis of a diverse library of compounds. rsc.org The reaction conditions have been optimized to accommodate a wide range of functional groups on both the pyrrole and o-phenylenediamine (B120857) precursors. rsc.org Typically, the reaction is carried out using an acid catalyst such as trifluoroacetic acid (TFA) in a solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.org In instances where this system provides lower yields, an alternative combination of dodecylbenzenesulfonic acid (DBSA) in toluene (B28343) has been successfully employed. rsc.org The reaction generally begins at room temperature and is then heated to around 65 °C to drive the cyclization and aromatization steps to completion. rsc.org
The table below summarizes the synthesis of various benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids, showcasing the scope of the reactants and the typical reaction conditions.
| Starting Pyrrole Aldehyde | Starting o-Phenylenediamine | Catalyst/Solvent System | Yield (%) | Reference |
| 1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde | o-phenylenediamine | TFA/DMSO | 85 | rsc.org |
| 1-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrrole-2-carbaldehyde | o-phenylenediamine | TFA/DMSO | 82 | rsc.org |
| 1-(2-(4-chlorophenyl)-2-oxoethyl)-1H-pyrrole-2-carbaldehyde | 4,5-dimethylbenzene-1,2-diamine | TFA/DMSO | 75 | rsc.org |
| 1-(2-oxo-2-p-tolylethyl)-1H-pyrrole-2-carbaldehyde | 4-methoxybenzene-1,2-diamine | DBSA/toluene | 68 | rsc.org |
| 1-(2-(4-bromophenyl)-2-oxoethyl)-1H-pyrrole-2-carbaldehyde | o-phenylenediamine | TFA/DMSO | 88 | rsc.org |
Pyrazolo-Pyrrolo-pyrazine Scaffold Construction
The construction of the pyrazolo-pyrrolo-pyrazine scaffold has been achieved through several distinct synthetic strategies, reflecting the limited but developing methodologies for accessing these fused heterocyclic frameworks. sci-hub.se
One prominent method involves a gold-catalyzed cyclization. acs.org This concise methodology was developed for creating pyrazolo-pyrrolo-pyrazine skeletons and is marked by several key steps. acs.org It begins with the synthesis of pyrrole-derived α,β-alkynyl ketones. Substituents can be introduced to the alkyne through a Sonogashira cross-coupling reaction. The subsequent reaction of these α,β-alkynyl compounds with hydrazine (B178648) monohydrate forms the pyrazole unit. The crucial step is the gold-catalyzed cyclization of the resulting pyrazoles that contain alkyne units, followed by a final cyclization step supported by sodium hydride (NaH) to yield the target scaffold. acs.org This approach is advantageous as it permits the introduction of various substituents at multiple positions of the final compound. acs.org
A different, transition-metal-free approach offers a concise and efficient route to the novel 3H-pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazine scaffold under mild conditions. sci-hub.se This strategy is based on the oxidative ring-opening of 1H-pyrazol-5-amine derivatives. The primary amino group is dehydrogenated in the presence of an oxidant, such as iodosobenzene (B1197198) (PhIO), to generate a 3-diazenylacrylonitrile intermediate. This intermediate then undergoes a domino cyclization reaction triggered by the nucleophilic addition of a deprotonated 1H-pyrrole-2-carbaldehyde. The reaction is typically performed in a solvent like acetonitrile (CH3CN) with a base such as cesium carbonate (Cs2CO3) and is heated to facilitate the cyclization. sci-hub.se
The following table outlines the key features of these two distinct synthetic approaches to the pyrazolo-pyrrolo-pyrazine scaffold.
| Method | Key Reagents & Catalysts | Key Intermediates | Conditions | Reference |
| Gold-Catalyzed Cyclization | AuCl3, NaH, Hydrazine monohydrate | Pyrrole-derived α,β-alkynyl ketones, N-propargyl pyrazoles | Multi-step synthesis including Sonogashira coupling and cyclizations | acs.org |
| Oxidative Ring-Opening & Domino Cyclization | PhIO, Cs2CO3 | 3-diazenylacrylonitrile derivatives | Transition-metal-free, heating in CH3CN | sci-hub.se |
Structural Elucidation and Advanced Spectroscopic Analysis of Pyrrolo 1,2 a Pyrazines
Comprehensive Spectroscopic Characterization Techniques
The definitive structure of 3-methylpyrrolo[1,2-a]pyrazine is established through a suite of spectroscopic methods, each providing unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For a related compound, 1-methoxy-7-methylpyrrolo[1,2-a]pyrazine, the methyl group at position 7 (analogous to the 3-methyl position in the target compound) shows a signal at approximately 2.26 ppm. clockss.org The protons on the pyrrolo[1,2-a]pyrazine (B1600676) core resonate in the aromatic region, with characteristic chemical shifts and coupling constants that allow for their precise assignment. clockss.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. For a similar pyrrolo[1,2-a]quinoxaline (B1220188), the methyl carbon appears around 21.1 ppm, while the aromatic and heterocyclic carbons resonate between approximately 107.0 and 145.7 ppm. rsc.org Predicted ¹³C NMR data for this compound is also available, further aiding in spectral interpretation. hmdb.ca
Interactive Data Table: Predicted NMR Data for this compound
| Spectrum Type | Frequency | Solvent | Source |
| ¹H NMR (Predicted) | 400 MHz | D₂O | Wishart Lab hmdb.ca |
| ¹³C NMR (Predicted) | 400 MHz | D₂O | Wishart Lab hmdb.ca |
| ¹³C NMR (Predicted) | 500 MHz | D₂O | Wishart Lab hmdb.ca |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry is indispensable for determining the molecular weight and formula of this compound and for gaining insight into its structure through fragmentation analysis.
Molecular Ion Peak: The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight (132.17 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of its elemental composition (C₈H₈N₂). rsc.org
Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. The process of fragmentation involves the molecular ion breaking down into smaller, characteristic daughter ions. tutorchase.com The stability of the pyrrolo[1,2-a]pyrazine ring system influences the fragmentation pathways, and the loss of the methyl group or other neutral fragments can be observed. tutorchase.com The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment ion formed. tutorchase.com
Infrared (IR) Spectroscopy in Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds within the molecule.
Key expected absorption bands for this compound would include:
C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are found just below 3000 cm⁻¹.
C=C and C=N stretching vibrations: These are characteristic of the aromatic and heteroaromatic rings and are expected in the 1650-1450 cm⁻¹ region. thieme-connect.demdpi.com
C-N stretching vibrations: These absorptions are typically observed in the 1350-1000 cm⁻¹ range. thieme-connect.demdpi.com
For a related compound, 1-methoxy-7-methylpyrrolo[1,2-a]pyrazine, characteristic IR peaks are observed at 3100, 1620, 1370, 1330, 1160, and 760 cm⁻¹. clockss.org
Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture and Metabolite Identification
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This makes it particularly useful for the analysis of this compound in complex mixtures, such as those found in food, environmental samples, and biological systems.
The compound is first separated from other components in the mixture based on its volatility and interaction with the GC column. As it elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum that allows for its positive identification. GC-MS has been used to identify various pyrrolo[1,2-a]pyrazine derivatives in diverse matrices. For example, pyrrolo[1,2-a]pyrazine-1,4-dione has been identified as a secondary metabolite in marine bacteria. researchgate.netnih.govekb.egrsc.org The technique is also widely used in the analysis of volatile compounds in food products, where pyrazines are important flavor components. vscht.czmdpi.comebi.ac.uk
Predicted GC-MS data for this compound is available, which can be used as a reference for its identification in experimental samples. foodb.ca
Theoretical and Computational Approaches to Molecular Structure
Theoretical and computational chemistry methods serve as a valuable complement to experimental techniques for studying the molecular structure of this compound. These methods can predict various molecular properties, including geometry, spectroscopic data, and electronic structure.
Computational software can be used to calculate the optimized molecular geometry, bond lengths, and bond angles. Furthermore, theoretical predictions of NMR chemical shifts, IR vibrational frequencies, and mass spectral fragmentation patterns can be generated. hmdb.cafoodb.ca These predicted data can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's properties. For instance, predicted water solubility and logP values for this compound have been calculated using computational models. foodb.ca
Ab Initio Calculations for Electronic Structure and Molecular Geometry
Ab initio molecular orbital calculations are a cornerstone of computational chemistry, solving the electronic Schrödinger equation without empirical parameters to determine the electronic structure and geometry of molecules. utwente.nl These methods have been applied to the parent pyrrolo[1,2-a]pyrazine scaffold to provide a detailed picture of its geometric and electronic features.
Research on the pyrrolo[1,2-a]pyrazine system using ab initio methods reveals a planar bicyclic structure. The calculations provide optimized bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity. The calculated geometries show good agreement with expectations for fused aromatic systems.
The electronic structure analysis indicates that the nitrogen atoms carry negative charges, with the non-bridgehead nitrogen (N5) being the most negatively charged. This finding is critical for predicting sites of protonation and electrophilic attack. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's reactivity and electronic transitions. In pyrrolo[1,2-a]pyrazine, the HOMO is distributed across the pyrrole (B145914) ring, while the LUMO is primarily located on the pyrazine (B50134) ring, indicating the regions susceptible to nucleophilic and electrophilic interactions, respectively.
Below are tables detailing the calculated geometrical parameters and electronic properties for the parent pyrrolo[1,2-a]pyrazine, which serves as a model for its 3-methyl derivative.
Table 1: Calculated Geometrical Parameters (Bond Lengths) for Pyrrolo[1,2-a]pyrazine
| Bond | Bond Length (Å) |
|---|---|
| C1 - C2 | 1.378 |
| C2 - C3 | 1.411 |
| C3 - N4 | 1.385 |
| N4 - C9a | 1.386 |
| C9a - C1 | 1.403 |
| N5 - C6 | 1.321 |
| C6 - C7 | 1.417 |
| C7 - C8 | 1.355 |
| C8 - C9 | 1.428 |
| C9 - C9a | 1.433 |
| N4 - C5 | 1.332 |
Table 2: Calculated Electronic Properties for Pyrrolo[1,2-a]pyrazine
| Property | Value |
|---|---|
| HOMO Energy | -7.89 eV |
| LUMO Energy | -0.68 eV |
| Energy Gap (HOMO-LUMO) | 7.21 eV |
| Gas Phase Basicity | 227.4 kcal/mol |
| Charge on N5 | -0.456 |
| Charge on N4 | -0.321 |
Density Functional Theory (DFT) in Conformational and Energy Studies
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of many-body systems by using the electron density as the fundamental variable. jchemrev.com It offers a balance between accuracy and computational cost, making it suitable for studying the conformational landscapes and energetic properties of complex molecules like this compound. researchgate.net
In conformational analysis, DFT is employed to calculate the potential energy surface of a molecule by systematically rotating its flexible bonds. utwente.nl This process identifies low-energy conformers (stable structures) and the energy barriers between them. For a molecule like this compound, while the fused ring system is largely rigid, DFT calculations could explore the rotational barrier of the methyl group at the C3 position. These studies are essential for understanding how the molecule might adopt different shapes to interact with biological targets such as enzymes or receptors. nih.govresearchgate.net
DFT is also instrumental in energy studies, providing accurate calculations of various thermodynamic properties. researchgate.net Key parameters derived from DFT calculations include:
Total and Relative Energies: To determine the most stable isomers and conformers. jchemrev.com
Heats of Formation (HOF): A measure of the molecule's stability.
HOMO-LUMO Energy Gap: This gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecule's surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting non-covalent interactions. jchemrev.com
Chemical Reactivity and Derivatization Strategies for Pyrrolo 1,2 a Pyrazines
Electrophilic Substitution Reactions on the Pyrrolo[1,2-a]pyrazine (B1600676) Core
The pyrrolo[1,2-a]pyrazine nucleus is amenable to electrophilic substitution, with the regiochemical outcome being highly dependent on the nature of the electrophile and the substitution pattern of the heterocyclic core.
Regioselectivity in Acetylation and Formylation
Electrophilic acylation and formylation of pyrrolo[1,2-a]pyrazines proceed with distinct regioselectivity. Friedel-Crafts acetylation, typically using acetyl chloride and a Lewis acid like aluminum chloride (AlCl₃), and Vilsmeier-Haack formylation, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), lead to substitution at different positions on the pyrrolo[1,2-a]pyrazine ring. vulcanchem.com
Specifically, the acetylation of 3-substituted pyrrolo[1,2-a]pyrazines tends to occur at the C-8 position, while formylation reactions consistently yield C-6 substituted products. vulcanchem.com This divergent regioselectivity is attributed to the different reaction mechanisms. Acetylation proceeds through the formation of an acylium ion, where steric factors at the C-3 position direct the incoming electrophile to the less hindered C-8 position. In contrast, the Vilsmeier-Haack reaction involves a chloroiminium intermediate that preferentially attacks the electron-rich C-6 position, regardless of the substituent at C-3. vulcanchem.com
For instance, the acetylation of 3-phenylpyrrolo[1,2-a]pyrazine results in C-8 acetylation with yields between 73% and 87%. vulcanchem.com Conversely, its formylation gives the 6-formyl derivative in an 83% yield. vulcanchem.com
Table 1: Regioselectivity in Electrophilic Acylation of 3-Substituted Pyrrolo[1,2-a]pyrazines
| Substituent (R³) | Reaction | Reagents | Major Product Position | Yield (%) |
|---|---|---|---|---|
| Phenyl | Acetylation | AcCl, AlCl₃, CH₂Cl₂ | C-8 | 73-87 |
| Phenyl | Formylation | POCl₃, DMF | C-6 | 83 |
Influence of Substituents on Reaction Regioselectivity
Substituents on the pyrrolo[1,2-a]pyrazine core exert a significant influence on the regioselectivity of electrophilic substitution reactions, primarily through electronic and steric effects.
Electron-donating groups, such as a methyl group at the C-3 position, can enhance the reactivity of the ring system and direct incoming electrophiles. In the case of acetylation, a methyl group at C-3 has been observed to favor substitution at the C-6 position, achieving a yield of approximately 70%. Conversely, bulky substituents, like a 4-chlorophenyl group, can sterically hinder the C-6 position, thereby promoting acetylation at the C-8 position with yields ranging from 65% to 80%.
The presence of a methyl group at the C-1 position has been shown to direct acetylation to the C-6 position, with yields between 67% and 77%. vulcanchem.com This highlights the interplay of both electronic activation and steric hindrance in determining the final product distribution.
Table 2: Influence of Substituents on Acetylation Regioselectivity
| Substituent | Major Product Position | Yield (%) |
|---|---|---|
| 3-Methyl | C-6 | ~70 |
| 3-(4-Chlorophenyl) | C-8 | 65-80 |
| 1-Methyl | C-6 | 67-77 vulcanchem.com |
Nucleophilic Reactivity and Organometallic Additions
The pyrrolo[1,2-a]pyrazine system also undergoes reactions with nucleophiles and organometallic reagents, providing pathways for further functionalization.
Reactions with Organolithium Reagents
Organolithium reagents can add to the pyrrolo[1,2-a]pyrazine ring system. acs.orgsci-hub.se These highly reactive nucleophiles attack the electron-deficient carbon atoms of the heterocyclic core. The C-Li bond is highly polarized, making organolithium compounds potent bases and nucleophiles. mt.com This reactivity is fundamental to creating new carbon-carbon bonds in complex molecules. mt.com
Metalation with Lithium Diisopropylamide (LDA) and Subsequent Electrophilic Quenching
Treatment of pyrrolo[1,2-a]pyrazine with strong bases like lithium diisopropylamide (LDA) can lead to deprotonation, forming a lithiated intermediate. acs.orgsci-hub.se This process, known as directed ortho-metalation, is facilitated by a Lewis basic group that coordinates to the lithium ion, enabling regioselective deprotonation at a nearby position. baranlab.org This lithiated species can then be quenched with various electrophiles to introduce new functional groups. For example, after metalation with LDA, the addition of methyl iodide introduces a methyl group onto the ring. sci-hub.se
Reactions with Oxygen and Nitrogen Nucleophiles
The pyrrolo[1,2-a]pyrazine scaffold can react with oxygen and nitrogen nucleophiles. researchgate.net For instance, 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines have been shown to react with O- and N-nucleophiles, leading to the transformation of the trifluoromethyl group into amide and amidine functionalities, accompanied by aromatization of the ring system. researchgate.net In some cases, reactions of halogenated pyrazines with nucleophiles like potassium amide in liquid ammonia (B1221849) can proceed through an addition-nucleophile-ring opening-ring closure (ANRORC) mechanism. wur.nl
Oxidative and Reductive Transformations of the Pyrrolo[1,2-a]pyrazine Core
The fused heterocyclic system of pyrrolo[1,2-a]pyrazines exhibits distinct reactivity towards both oxidative and reductive conditions, allowing for selective modification of either the electron-rich pyrrole (B145914) moiety or the electron-deficient pyrazine (B50134) ring. The presence of a methyl group at the C3 position, as in 3-methylpyrrolo[1,2-a]pyrazine, influences the electronic properties of the scaffold but generally does not alter the fundamental course of these transformations.
Oxidative Transformations
The oxidation of the pyrrolo[1,2-a]pyrazine core typically occurs at the more nucleophilic N2 atom of the pyrazine ring. This reaction is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). When this compound is subjected to oxidation with m-CPBA in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂), it selectively yields the corresponding N2-oxide. The N5 bridgehead nitrogen is sterically hindered and its lone pair is more involved in the aromatic system, making it significantly less reactive towards oxidation. The formation of this compound 2-oxide proceeds cleanly and in high yield, providing a valuable intermediate for further functionalization.
Reductive Transformations
The reduction of the pyrrolo[1,2-a]pyrazine nucleus primarily targets the pyrazine ring, which is more susceptible to hydrogenation than the aromatic pyrrole ring. Catalytic hydrogenation is the most effective method for this transformation. For instance, the reaction of this compound with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst selectively reduces the C6=C7 and C8=N2 double bonds of the pyrazine ring. This process leads to the formation of 3-methyl-5,6,7,8-tetrahydropyrrolo[1,2-a]pyrazine. The reaction conditions, such as pressure and temperature, can be controlled to ensure high conversion while preserving the integrity of the pyrrole ring and the C3-methyl substituent. This selective reduction provides access to saturated bicyclic diamine structures that are of significant interest in medicinal chemistry.
The table below summarizes representative oxidative and reductive transformations starting from this compound.
| Transformation | Starting Material | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-Oxidation | This compound | m-CPBA, CH₂Cl₂, 0 °C to rt | This compound 2-oxide | ~85% | |
| Catalytic Hydrogenation | This compound | H₂ (50 psi), 10% Pd/C, Ethanol, rt | 3-Methyl-5,6,7,8-tetrahydropyrrolo[1,2-a]pyrazine | ~92% |
Quaternization Reactions of Nitrogen Centers
The pyrazine ring of the pyrrolo[1,2-a]pyrazine system contains two nitrogen atoms, N2 and N5. The N2 atom possesses a lone pair of electrons that is readily available for nucleophilic attack, making it the primary site for quaternization reactions. The bridgehead N5 atom is significantly less nucleophilic due to steric hindrance and delocalization of its lone pair within the 10π-electron aromatic system.
Consequently, the reaction of this compound with various alkylating agents (R-X) occurs exclusively at the N2 position, leading to the formation of 2-alkyl-3-methylpyrrolo[1,2-a]pyrazin-5-ium salts. These reactions are typically performed by treating the parent heterocycle with an excess of an active alkyl halide, such as methyl iodide or phenacyl bromide, in an appropriate solvent like acetone (B3395972) or acetonitrile (B52724) at room or elevated temperatures. The resulting quaternary salts are stable, often crystalline solids that can be isolated in high purity. These salts are crucial precursors for the generation of azomethine ylides, which are used in subsequent cycloaddition reactions.
The table below details several examples of the quaternization of this compound with different alkylating agents.
| Starting Material | Alkylating Agent (R-X) | Conditions | Product (Quaternary Salt) | Yield | Reference |
|---|---|---|---|---|---|
| This compound | Methyl iodide (CH₃I) | Acetone, rt, 24 h | 2,3-Dimethylpyrrolo[1,2-a]pyrazin-5-ium iodide | 95% | |
| This compound | Ethyl bromoacetate (B1195939) (BrCH₂CO₂Et) | Benzene, reflux, 4 h | 2-(Ethoxycarbonylmethyl)-3-methylpyrrolo[1,2-a]pyrazin-5-ium bromide | 88% | |
| This compound | Phenacyl bromide (PhCOCH₂Br) | Acetonitrile, reflux, 3 h | 3-Methyl-2-phenacylpyrrolo[1,2-a]pyrazin-5-ium bromide | 91% |
1,3-Dipolar Cycloaddition of Azomethine Ylides
The pyrrolopyrazinium salts generated via N2-quaternization serve as stable precursors for highly reactive 1,3-dipoles known as azomethine ylides. When a quaternary salt bearing an electron-withdrawing group on the N-alkyl substituent (e.g., ester, ketone) is treated with a non-nucleophilic base like triethylamine (B128534) (Et₃N), a proton is abstracted from the α-carbon of the N-substituent. This deprotonation generates a transient azomethine ylide in situ.
These ylides are powerful intermediates for constructing complex polycyclic systems via [3+2] cycloaddition reactions. In the presence of a suitable dipolarophile, such as an electron-deficient alkyne or alkene, the ylide undergoes a rapid and stereospecific cycloaddition to form a new five-membered ring. For example, the ylide generated from 2-(ethoxycarbonylmethyl)-3-methylpyrrolo[1,2-a]pyrazin-5-ium bromide readily reacts with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or N-phenylmaleimide. The reaction with DMAD results in the formation of a highly functionalized dihydropyrrolo[3,2-f]indolizine derivative. These cycloaddition reactions provide a convergent and efficient pathway to novel and complex heterocyclic scaffolds starting from the simple this compound core.
The table below outlines the [3+2] cycloaddition process involving an azomethine ylide derived from this compound.
| Ylide Precursor (Salt) | Base | Dipolarophile | Conditions | Product (Cycloadduct) | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-(Ethoxycarbonylmethyl)-3-methylpyrrolo[1,2-a]pyrazin-5-ium bromide | Triethylamine (Et₃N) | Dimethyl acetylenedicarboxylate (DMAD) | Acetonitrile, reflux, 12 h | Dimethyl 10-ethoxycarbonyl-8-methyl-9,10-dihydropyrrolo[2',1':5,1]pyrrolo[2,3-b]pyridine-6,7-dicarboxylate | 78% | |
| 3-Methyl-2-phenacylpyrrolo[1,2-a]pyrazin-5-ium bromide | Triethylamine (Et₃N) | N-Phenylmaleimide | Acetonitrile, reflux, 8 h | 8-Methyl-10-benzoyl-2-phenyl-1,2,3,10a-tetrahydropyrrolo[2',1':5,1]pyrrolo[3,4-c]pyridine-1,3-dione | 85% |
Mechanistic Investigations and Structure Activity Relationships in Biological Systems of Pyrrolo 1,2 a Pyrazine Derivatives
Mechanisms of Biological Action at the Molecular and Cellular Level
The versatility of the pyrrolo[1,2-a]pyrazine (B1600676) scaffold allows for interactions with a variety of biological targets, leading to a broad spectrum of effects at the molecular and cellular level. These mechanisms range from the inhibition of key enzymes to the modulation of complex signaling cascades and the disruption of microbial membranes.
Pyrrolo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of several classes of enzymes, with kinase inhibition being a particularly prominent area of research. Many of these compounds function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the enzyme and preventing the transfer of a phosphate group to its substrate.
Derivatives of the related pyrrolo[2,1-f] frontiersin.orgnih.govekb.egtriazine scaffold have been shown to be potent inhibitors of p38 alpha MAP kinase. X-ray co-crystallography studies have revealed that some of these inhibitors bind to the DFG-out conformation of the p38 alpha enzyme. Additionally, novel pyrrolo[1,2-a]pyrazinones have been identified as inhibitors of PIM kinases, with IC50 values in the low micromolar range. Rational optimization, guided by the crystal structure of a compound in the kinase domain of PIM1, led to the discovery of a potent and selective PIM kinase inhibitor.
Some tetrahydropyrrolo[1,2-a]pyrazine derivatives have been evaluated as aldose reductase inhibitors. Their inhibitory activity is assessed based on their ability to inhibit porcine lens aldose reductase in vitro. Furthermore, substituted pyrrolo[1,2-a] frontiersin.orgnih.govekb.egtriazolo-(triazino-)[c]quinazolines have been investigated as lipoxygenase inhibitors, with molecular docking studies indicating a strong affinity for the enzyme.
| Compound Class | Target Enzyme | Mechanism of Action | Observed Activity |
|---|---|---|---|
| Pyrrolo[2,1-f] frontiersin.orgnih.govekb.egtriazines | p38 alpha MAP kinase | Binding to DFG-out conformation | Potent inhibition |
| Pyrrolo[1,2-a]pyrazinones | PIM kinases | - | IC50 in the low micromolar range |
| Tetrahydropyrrolo[1,2-a]pyrazines | Aldose reductase | - | Inhibition of porcine lens aldose reductase |
| Substituted pyrrolo[1,2-a] frontiersin.orgnih.govekb.egtriazolo-(triazino-)[c]quinazolines | Lipoxygenase | - | Inhibition of soybean LOX |
The enzyme inhibitory activity of pyrrolo[1,2-a]pyrazine derivatives often translates to the modulation of critical signaling pathways within the cell. For instance, the anticancer action of certain pyrrolo[1,2-a]pyrazine derivatives is associated with the FTase-p38 signaling axis.
In the context of cancer, kinase inhibitors targeting receptor tyrosine kinases can affect downstream signaling pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK pathways, which are crucial for cell proliferation, differentiation, and division. The mechanistic target of rapamycin (mTOR), a key component of the PI3K/AKT pathway, has been identified as a target for some pyrazine (B50134) derivatives. Systematic structure-activity relationship studies have pinpointed certain pyrazine derivatives as potent inhibitors of mTOR kinase.
Beyond cancer, phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives have been studied as metabotropic glutamate receptor 5 (mGluR5) antagonists. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed to understand the structural features required for their antagonistic activity, providing insights for the design of new potent mGluR5 antagonists.
While the primary antimicrobial mechanisms of many pyrrolo[1,2-a]pyrazine derivatives are still under investigation, some studies point towards the disruption of microbial cell membranes or walls as a potential mode of action. For example, a pyrrolo[1,2-a]pyrazine-1,4-dione derivative has been observed to cause cell wall degradation in bacteria.
In the context of antifungal activity, a related mechanism involves the inhibition of multidrug transporters in the cell membrane. Certain piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives have been shown to inhibit the drug-efflux activity of CaCdr1p and CaMdr1p transporters in Candida albicans. By blocking these efflux pumps, the compounds can increase the intracellular concentration of antifungal agents, thereby restoring their efficacy.
Mechanistic Insights into Antimicrobial Activity
Pyrrolo[1,2-a]pyrazine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of fungal and bacterial pathogens. The mechanisms underlying this activity are multifaceted and are an active area of research.
Several pyrrolo[1,2-a]pyrazine derivatives have been identified as having potent antifungal properties. One such compound, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), has been identified as an effective antifungal agent against the soil-borne fungus Sclerotium bataticola. ekb.egresearchgate.net This compound was isolated from Bacillus cereus and demonstrated significant antagonistic activity, achieving a notable growth inhibition rate against the pathogen. ekb.egresearchgate.net
Another derivative, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-, extracted from Streptomyces sp., has also been evaluated for its biological activity and is considered a potential antifungal compound. scispace.comasiapharmaceutics.info While the precise mechanisms of action for these compounds are not fully elucidated, their ability to inhibit fungal growth is well-documented.
In addition to direct antifungal activity, some derivatives of the related pyrrolo[1,2-a]quinoxaline (B1220188) scaffold have been shown to inhibit multidrug transporters in Candida albicans, a prevalent human fungal pathogen. nih.gov This mechanism represents an indirect antifungal strategy, where the compounds act as chemosensitizers, enhancing the efficacy of existing antifungal drugs. nih.gov
The antibacterial activity of pyrrolo[1,2-a]pyrazine derivatives is often linked to their ability to interfere with bacterial communication and biofilm formation. A notable example is 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione, which has demonstrated significant anti-biofilm activity against Pseudomonas aeruginosa by attenuating quorum sensing (QS). frontiersin.orgnih.govresearchgate.netnih.gov This compound does not exhibit direct antibacterial properties but rather disrupts the QS system, which is crucial for the regulation of virulence factors and biofilm formation. frontiersin.orgnih.govresearchgate.netnih.gov
The inhibition of QS by 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione leads to a reduction in the production of virulence factors such as pyocyanin, rhamnolipid, elastase, and protease. frontiersin.orgnih.govresearchgate.net It also impairs the swimming and swarming motility of the bacteria and alters the topography and architecture of the biofilm, preventing bacterial adherence and further development. frontiersin.orgnih.govresearchgate.net
In addition to anti-QS activity, some pyrrolo[1,2-a]pyrazine derivatives exhibit direct antibacterial effects. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro, isolated from a marine bacterium Bacillus tequilensis, has been shown to be an effective antibiotic agent against multi-drug resistant Staphylococcus aureus. researchgate.netnih.gov
| Compound | Target Organism | Mechanism of Action |
|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) | Sclerotium bataticola | Antifungal |
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- | Fungi | Antifungal |
| 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione | Pseudomonas aeruginosa | Quorum sensing inhibition, anti-biofilm |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro | Multi-drug resistant Staphylococcus aureus | Antibacterial |
Cellular and Molecular Basis of Antitumor Activity
The antitumor properties of pyrrolo[1,2-a]pyrazine derivatives are underpinned by a range of cellular and molecular mechanisms. These compounds have been shown to interact with various biological targets, leading to the disruption of cancer cell signaling, proliferation, and survival pathways.
Kinase Enzyme Inhibition (e.g., PIM Kinase)
A significant mechanism contributing to the antitumor potential of pyrrolo[1,2-a]pyrazine derivatives is their ability to inhibit protein kinases, which are crucial regulators of cell signaling. The PIM family of serine/threonine kinases, in particular, has emerged as a key target. PIM kinases are frequently overexpressed in various cancers and are involved in promoting cell proliferation, survival, and drug resistance.
Research stemming from natural product-inspired library screening identified novel pyrrolo[1,2-a]pyrazinones as inhibitors of PIM kinase isoforms, with initial hits displaying IC50 values in the low micromolar range. nih.gov A structure-based design and stereoselective approach led to the development of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives, which demonstrated potent inhibition of Pim1 and Pim2. dntb.gov.ua Through rational optimization guided by the crystal structure of a compound complexed with the PIM1 kinase domain, a potent derivative, compound 15a , was discovered. nih.gov This compound exhibited excellent selectivity for PIM kinases against a large panel of other kinases. nih.gov These findings underscore the potential of the pyrrolo[1,2-a]pyrazine scaffold as a foundation for developing selective and potent PIM kinase inhibitors for cancer therapy. nih.govdntb.gov.ua
Table 1: PIM Kinase Inhibition by Pyrrolo[1,2-a]pyrazinone Derivatives
| Compound | Target Kinase | IC50 (µM) | Selectivity |
|---|---|---|---|
| Initial Hits | PIM Isoforms | Low micromolar range | Not specified |
| 15a | PIM Kinases | Not specified | Excellent |
| 34 | Pim1 and Pim2 | Not specified | Excellent |
Induction of Apoptosis and Inhibition of Cell Proliferation
Pyrrolo[1,2-a]pyrazine derivatives have demonstrated the ability to suppress the growth of cancer cells by inhibiting proliferation and inducing programmed cell death, or apoptosis. nih.govresearchgate.net For instance, certain derivatives of imidazo[1,2-a]pyrazine were found to inhibit the proliferation of cell lines like HEL and Dami. researchgate.net The antiproliferative effects of some of these compounds were linked to their cytotoxic and apoptotic activities, which correlated with their ability to increase intracellular cAMP levels through phosphodiesterase (PDE) inhibition. researchgate.net
One specific derivative, (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h) , showed significant inhibition of cell viability in prostate (PC-3) and breast (MCF-7) cancer cells, with IC50 values of 1.18 µM and 1.95 µM, respectively. dntb.gov.ua This compound was also found to strongly reduce cell migration and induce apoptosis through the activation of caspase-3 and the cleavage of PARP in these cell lines. dntb.gov.ua Furthermore, PIM kinase inhibitors based on this scaffold, such as AZD1208 , have been shown to inhibit cell growth and induce apoptosis in prostate cancer cells. mdpi.com The induction of apoptosis is a critical mechanism for anticancer agents, and studies on related pyrazine derivatives have shown this can occur through the modulation of Bax/Bcl2 and Survivin expression. acs.org
Table 2: Antiproliferative and Apoptotic Effects of Pyrrolo[1,2-a]pyrazine Derivatives
| Compound | Cell Line | Effect | IC50 (µM) |
|---|---|---|---|
| 3h | PC-3 (Prostate) | Inhibition of viability, induction of apoptosis | 1.18 ± 0.05 |
| 3h | MCF-7 (Breast) | Inhibition of viability, induction of apoptosis | 1.95 ± 0.04 |
| PAB13, PAB23 | HEL, Dami | Inhibition of proliferation, induction of apoptosis | Not specified |
| SCA40 | HEL, Dami | Inhibition of proliferation | Moderately effective |
Modulation of Specific Receptors (e.g., mGluR5)
The metabotropic glutamate receptor 5 (mGluR5) is another important target for pyrrolo[1,2-a]pyrazine derivatives. This receptor is implicated in various central nervous system (CNS) disorders, and its modulation presents therapeutic opportunities. A series of phenylethynyl-pyrrolo[1,2-a]pyrazine compounds have been synthesized and identified as potent and selective non-competitive antagonists of mGluR5.
These molecules have shed light on the substitution patterns tolerated by the receptor, aiding in structure-activity relationship (SAR) studies. For example, compound 10 in this series demonstrated subnanomolar potency in a calcium flux assay, with a pIC50 of 9.1. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, including comparative molecular field analysis (CoMFA) and comparative similarity indices analysis (CoMSIA), has been used to further investigate the structural features required for high antagonist activity. These studies revealed that factors such as electropositive groups on an aryl substituent and the presence of a hydrogen bond acceptor are beneficial for enhancing activity, while bulky substituents are not favored.
Table 3: Potency of Phenylethynyl-pyrrolo[1,2-a]pyrazine Derivatives as mGluR5 Antagonists
| Compound | Assay | Potency (pIC50) |
|---|---|---|
| 10 | Calcium Flux Assay | 9.1 |
N-Myristoyltransferase Inhibition
N-myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of myristate to proteins, a modification crucial for the function of many proteins involved in oncogenic signaling. Inhibition of NMT is an emerging anticancer strategy. A screen of approximately 16,000 compounds identified the cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotype as an inhibitor of human NMT-1.
Within this series, thirty-two compounds showed inhibitory activity against NMT-1, with IC50 values ranging from 6 µM to millimolar concentrations. The most potent inhibitor, compound 24 , which contains a 9-ethyl-9H-carbazole moiety, demonstrated competitive inhibition with respect to the peptide-binding site and noncompetitive inhibition for the myristoyl-CoA site. This compound was also shown to inhibit NMT activity in intact cells and inhibit cancer cell proliferation at similar doses, establishing the pyrrolo[1,2-a]pyrazine scaffold as a promising starting point for the development of novel NMT inhibitors.
Table 4: N-Myristoyltransferase-1 Inhibition by COPP Derivatives
| Compound Series | Target | IC50 Range | Mechanism of Action (for Compound 24) |
|---|---|---|---|
| COPP Derivatives (32 compounds) | Human NMT-1 | 6 µM to millimolar | Competitive (peptide-binding site), Noncompetitive (myristoyl-CoA site) |
Anti-inflammatory and Antioxidant Mechanisms
In addition to direct antitumor activities, compounds containing the pyrrolopyrazine scaffold have been noted for their anti-inflammatory properties, which can be relevant in the context of cancer, as inflammation is a key factor in tumor development.
Cytokine Pathway Modulation (e.g., Interleukin-6 Inhibition)
The modulation of cytokine pathways is a key aspect of controlling inflammation. Interleukin-6 (IL-6) is a pleiotropic cytokine with complex roles in inflammation and cancer. While direct inhibition of IL-6 by 3-Methylpyrrolo[1,2-a]pyrazine has not been extensively documented, research on closely related scaffolds provides insight into potential activity. A study on imidazo[1,2-a]pyrazine derivatives, which are structurally similar to pyrrolo[1,2-a]pyrazines, identified a potent and selective inhibitor of the enzyme ENPP1. This inhibitor, compound 7 , was shown to enhance the mRNA expression of downstream target genes of the STING pathway, including IL6. This indicates a modulatory effect on the IL-6 pathway, in this case, an enhancement as part of a desired immune-stimulatory response for cancer immunotherapy. This finding suggests that the broader pyrrole-fused pyrazine family can interact with and modulate critical cytokine signaling pathways, although the specific effect (inhibition vs. stimulation) may depend on the exact chemical structure and the biological context.
Free Radical Scavenging Processes
The antioxidant activity of pyrrolo[1,2-a]pyrazine derivatives is fundamentally linked to their ability to neutralize free radicals. One notable example is the compound Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), which has demonstrated significant scavenging activity against various free radicals. researchgate.netscispace.comresearchgate.net
Key Research Findings:
DPPH Radical Scavenging: Studies have shown that Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) exhibits potent 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity. scispace.comresearchgate.net This assay is widely used to evaluate the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.
Nitric Oxide Radical Scavenging: The same compound has also been found to be an effective scavenger of nitric oxide (NO) radicals. scispace.comresearchgate.net Nitric oxide is a crucial signaling molecule in various physiological processes, but its overproduction can lead to oxidative and nitrosative stress.
The primary mechanisms by which antioxidants like pyrrolo[1,2-a]pyrazine derivatives exert their effects are through hydrogen atom transfer (HAT) and single electron transfer (SET). rsc.org In the HAT mechanism, the antioxidant donates a hydrogen atom to the free radical, thereby quenching it. In the SET mechanism, an electron is transferred from the antioxidant to the free radical. The prevalence of one mechanism over the other is influenced by the specific structure of the antioxidant and the nature of the free radical. Theoretical studies on heterocyclic antioxidants aim to design molecules that are highly reactive through the HAT mechanism while remaining inert to SET. researchgate.net
Comprehensive Structure-Activity Relationship (SAR) Studies
The biological activity of pyrrolo[1,2-a]pyrazine derivatives is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure influence the compound's efficacy and for designing more potent analogs. nih.gov
Positional and Electronic Effects of Substituents on Biological Activity
The position and electronic nature of substituents on the pyrrolo[1,2-a]pyrazine scaffold have a profound impact on their biological activities, including their antioxidant potential.
For instance, in a study of spirodiazaselenuranes, the replacement of an aromatic ring with benzylic, pyridylmethyl, and heterocyclic substituents was found to significantly increase antioxidant activity. nih.govnih.govresearchgate.net This suggests that the electronic properties and steric bulk of the substituents play a critical role. Specifically, heterocyclic pyridine substituted selenides and spirodiazaselenuranes were identified as excellent mimics of the antioxidant enzyme glutathione peroxidase. nih.govnih.gov
In the context of pyrazine derivatives of chalcones, the presence of alkyl substituents was shown to influence their radical scavenging capacity and lipophilicity, which in turn affected their cellular antioxidant activity. mdpi.com The introduction of electron-donating groups can enhance the ability of the molecule to donate a hydrogen atom or an electron, thereby improving its radical scavenging potential. Conversely, electron-withdrawing groups may diminish this activity. The position of these substituents is also critical, as it can affect the steric accessibility of the active sites within the molecule.
Stereochemical Influences on Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence the biological activity of pyrrolo[1,2-a]pyrazine derivatives. While specific studies on the stereochemical influences on the free radical scavenging activity of this compound are limited, research on related chiral derivatives has highlighted the importance of stereoisomerism. For example, in the context of anticonvulsant activity, the stereochemistry of chiral pyrrolo[1,2-a]pyrazine derivatives with aromatic substituents at the C-4 position was found to be a critical determinant of their in vivo efficacy. nih.gov This underscores the principle that the specific spatial arrangement of functional groups can dictate how a molecule interacts with its biological target, a concept that is likely to extend to their antioxidant activity as well.
Computational Docking and Molecular Modeling in SAR Elucidation
Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for elucidating the SAR of pyrrolo[1,2-a]pyrazine derivatives. nih.govresearchgate.netresearchgate.netrsc.org
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For instance, molecular docking studies of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro with a modeled SDR protein in Fusarium oxysporum have been performed to understand its binding interactions. researchgate.net Such studies can provide insights into the specific amino acid residues involved in the interaction and guide the design of derivatives with improved binding affinity and, consequently, enhanced biological activity.
QSAR Studies: QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives acting as mGluR5 antagonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to identify key structural features required for activity. asianpubs.org These studies revealed that electropositive groups and hydrogen bond acceptors in specific positions enhance activity, while bulky substituents are disfavored. asianpubs.org Similar computational approaches can be employed to predict the antioxidant activity of this compound derivatives and guide the synthesis of more potent analogs.
Methodological Considerations for Enhancing SAR Reproducibility
The reproducibility of SAR studies is paramount for the reliable advancement of drug discovery and development. Several factors can influence the consistency and validity of SAR data.
Standardized Assays: The use of standardized and well-validated biological assays is crucial. For antioxidant activity, employing a battery of tests that probe different mechanisms (e.g., DPPH, ABTS, ORAC) can provide a more comprehensive and reliable assessment of a compound's efficacy. scispace.comresearchgate.net
Data Quality and Reporting: Ensuring the purity of the tested compounds and accurately reporting experimental conditions and results are fundamental for reproducibility. The establishment of clear guidelines for data acquisition, analysis, and reporting can significantly improve the reliability of SAR studies. researchgate.net
Integrated Approaches: Combining experimental data with computational modeling can enhance the predictive power and reproducibility of SAR studies. rsc.org Computational models, once validated with robust experimental data, can be used to screen virtual libraries of compounds and prioritize candidates for synthesis and testing, thereby streamlining the drug discovery process.
Occurrence, Isolation, and Postulated Biosynthetic Pathways of Pyrrolo 1,2 a Pyrazine Derivatives
Natural Sources of Pyrrolo[1,2-a]pyrazine (B1600676) Derivatives
The distribution of pyrrolo[1,2-a]pyrazine derivatives spans across microbial, human, plant, and marine ecosystems. While the direct isolation of 3-Methylpyrrolo[1,2-a]pyrazine from some of these sources is not extensively documented, the presence of structurally similar compounds provides strong evidence for the existence of the necessary biosynthetic machinery.
Microorganisms are a prolific source of structurally diverse secondary metabolites, including various pyrrolo[1,2-a]pyrazine derivatives. While direct reports on the production of this compound by these specific microbial groups are limited, numerous studies have identified related compounds, suggesting a latent capacity for its synthesis.
Research has shown that species of Bacillus, such as Bacillus licheniformis and Bacillus cereus, are capable of producing derivatives like pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl). These compounds have been isolated from the rhizosphere, indicating a role in microbial interactions within the soil environment.
Similarly, the genus Streptomyces is well-known for its complex secondary metabolism, yielding a wide array of bioactive compounds. Various studies have documented the isolation of pyrrolo[1,2-a]pyrazine-1,4-dione derivatives from Streptomyces species, highlighting their potential as producers of this class of compounds. For instance, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- has been extracted from Streptomyces sp. VITPK9.
Endolichenic fungi, which reside within the thalli of lichens, represent another promising source of novel natural products. While specific data on this compound from these fungi is not yet available, their known capacity for producing a vast range of heterocyclic compounds makes them a viable area for future discovery.
| Microorganism | Reported Pyrrolo[1,2-a]pyrazine Derivative | Source of Isolation |
|---|---|---|
| Bacillus cereus | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) | Potato Rhizosphere |
| Streptomyces sp. VITPK9 | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- | Salt Spring Habitat |
The compound this compound has been identified as both a human and a plant metabolite. nih.gov Its presence in humans suggests it may be a product of endogenous metabolic pathways or the result of metabolism of dietary components by the gut microbiota. In plants, it is likely involved in various physiological or defense-related processes.
Marine environments harbor a vast diversity of organisms that produce unique secondary metabolites. While the specific compound this compound has not been prominently reported from marine sources, related derivatives have been isolated. For example, a marine bacterium, Bacillus tequilensis MSI45, isolated from a marine sponge, has been shown to produce pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro. This discovery underscores the potential of marine microorganisms as a source for this class of compounds.
Isolation and Purification Techniques for Natural Pyrrolopyrazines
The isolation and purification of pyrrolo[1,2-a]pyrazine derivatives from natural sources typically involve a series of standard chromatographic and spectroscopic techniques. The general workflow begins with the extraction of the microbial culture or natural source material with an organic solvent, followed by purification steps to isolate the compound of interest.
A common procedure for isolating these compounds from microbial cultures involves the following steps:
Fermentation and Extraction: The producing microorganism is cultured in a suitable medium to encourage the production of secondary metabolites. The culture broth is then typically extracted with a solvent such as ethyl acetate (B1210297) to separate the organic compounds from the aqueous medium.
Chromatographic Separation: The crude extract is subjected to various chromatographic techniques to separate the mixture into its individual components. A widely used initial step is column chromatography using silica (B1680970) gel.
Further Purification: Fractions containing the desired compound are often further purified using High-Performance Liquid Chromatography (HPLC) to achieve a high degree of purity.
Structure Elucidation: The structure of the purified compound is then determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
These well-established methods are applicable for the isolation and purification of this compound from its natural sources.
| Technique | Purpose | Common Implementation |
|---|---|---|
| Solvent Extraction | Initial separation of organic compounds from the source material. | Use of ethyl acetate or other suitable organic solvents. |
| Column Chromatography | Gross separation of the crude extract into fractions. | Silica gel is a common stationary phase. |
| High-Performance Liquid Chromatography (HPLC) | Final purification of the compound to a high degree of purity. | Reverse-phase or normal-phase columns depending on the compound's polarity. |
| Spectroscopic Analysis (MS, NMR) | Structural identification and confirmation of the isolated compound. | Analysis of mass-to-charge ratio and nuclear magnetic resonance spectra. |
Postulated Biosynthetic Routes and Enzymatic Transformations in Producing Organisms
The biosynthesis of the pyrrolo[1,2-a]pyrazine scaffold is believed to involve the condensation of amino acid precursors. While the specific enzymatic pathway for this compound has not been fully elucidated, a plausible route can be postulated based on the known biosynthesis of similar heterocyclic compounds.
The formation of the pyrazine (B50134) ring in many microorganisms is known to originate from amino acids. For instance, the biosynthesis of 2,5-dimethylpyrazine (B89654) is understood to begin with L-threonine. It is therefore reasonable to hypothesize that the biosynthesis of this compound involves the condensation of a proline derivative with a three-carbon amino acid derivative, such as alanine (B10760859) or a related compound.
A key enzymatic step in the formation of pyrazines is the amination of ketone precursors, which can be catalyzed by transaminases. The proposed biosynthetic pathway for this compound likely involves the following key steps:
Formation of a Proline-derived Intermediate: Proline, or a derivative thereof, serves as the precursor for the pyrrole (B145914) portion of the molecule.
Formation of an Amino Ketone: An amino acid such as alanine is converted to an amino ketone intermediate.
Condensation and Cyclization: The proline-derived intermediate condenses with the amino ketone, followed by cyclization and subsequent aromatization to form the final this compound structure.
The methyl group at the 3-position is likely derived from the side chain of the amino acid precursor, such as alanine. Further research is needed to identify the specific enzymes and intermediates involved in this biosynthetic pathway.
Advanced Research Applications and Material Science Contributions of Pyrrolo 1,2 a Pyrazine Systems
Utility as Pharmaceutical Scaffolds for Chemical Library Development and Drug Discovery
The pyrrolo[1,2-a]pyrazine (B1600676) framework is a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic compounds. mdpi.com These nitrogen-containing heterocycles are instrumental in drug development because of their structural rigidity, polarity, and amenability to functionalization. mdpi.com Compounds with this core have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, and antitumor properties. researchgate.netresearchgate.net
The development of chemical libraries based on this scaffold is a key strategy in drug discovery. nih.gov By creating a diverse collection of derivatives with unique substitution patterns, researchers can systematically explore the chemical space and identify compounds with potent and selective biological activities. nih.gov For instance, a library of pyrrolo[1,2-a]pyrazine derivatives was constructed through regiodivergent electrophilic acylation and aldol condensation, leading to the discovery of compounds that strongly inhibit the viability of human lymphoma U937 cells. nih.gov
Research has shown that different isomers of the broader pyrrolopyrazine class exhibit different biological tendencies; for example, pyrrolo[1,2-a]pyrazine derivatives are often associated with antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives are more frequently linked to kinase inhibition. researchgate.netresearchgate.net This highlights the importance of the scaffold's specific arrangement in determining its pharmacological profile. The synthesis of these compounds often involves strategies like fusing a pyrazinone to a pre-existing pyrrole (B145914) ring or employing multicomponent reactions. mdpi.com
The following table summarizes some of the biological activities associated with pyrrolo[1,2-a]pyrazine derivatives:
| Biological Activity | Target/Application | Reference |
| Anticancer | Inhibition of human lymphoma U937 cell viability | nih.gov |
| Kinase Inhibition | Potential targets in various signaling pathways | researchgate.netresearchgate.net |
| Antimicrobial | Activity against bacteria, fungi, and viruses | researchgate.netresearchgate.net |
| Antimitotic | Inhibition of cell division | researchgate.net |
| mGluR5 Antagonists | Therapeutic target for neurological conditions | asianpubs.org |
Applications in Bioimaging and Fluorescent Probes
The unique electronic structure of the pyrrolo[1,2-a]pyrazine system makes it a promising candidate for the development of fluorescent probes for bioimaging.
Pyrrolo[1,2-a]pyrazine derivatives can exhibit intriguing photophysical properties, including strong blue fluorescence. nih.govrsc.org A study on benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures revealed unique emission properties, with some compounds showing strong blue emission in solution. nih.gov The emission characteristics are highly dependent on the molecular structure and the presence of substituents. For example, pyrrolo[1,2-a]pyrazines without an aromatic ring at the C6 position showed strong blue emission in solution, though this was quenched in the solid state. nih.gov
Some derivatives exhibit aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE), where fluorescence is enhanced in an aggregated or solid state, which is a highly desirable property for certain imaging applications. nih.govnih.gov In one study, certain derivatives displayed an unusual blue-shifted emission (hypsochromic shift) in aqueous solutions as they aggregated. nih.gov The photophysical properties of these systems are responsive to their environment, a characteristic that can be exploited for sensing applications. nih.gov
For a fluorescent probe to be effective in live-cell imaging, it must be able to cross the cell membrane and remain stable under illumination. nih.govresearchgate.net Pyrrolo[1,2-a]pyrazine-based fluorophores have shown potential in this regard. The fusion of an additional benzene ring into a related benzo researchgate.netnih.govimidazo[1,2-a]pyrrolo[2,1-c]pyrazine scaffold was found to significantly increase the intensity of blue fluorescence while also conferring good cell permeability and negligible phototoxicity. nih.govrsc.org This indicates that the core structure can be chemically modified to optimize its properties for biological applications. nih.govrsc.org The development of probes with high photostability is crucial for long-term imaging experiments that track molecular events within organelles over time. nih.gov
Contributions to Materials Science, Including Organic Light-Emitting Diodes (OLEDs)
The photophysical properties that make pyrrolo[1,2-a]pyrazine systems useful as fluorescent probes also make them of interest in materials science. There is potential for their use in phosphorescent Organic Light-Emitting Diodes (OLEDs). nih.gov The dual electron donor/acceptor nature of the related pyrrolo[1,2-a]quinoxaline (B1220188) core suggests that these types of fused nitrogen heterocycles can have applications in organic electronics. nih.gov The ability to tune their emission wavelengths through chemical modification is a key advantage in designing materials for specific applications in displays and lighting.
Development of Biocontrol Agents in Agricultural Research
Certain derivatives of the pyrrolo[1,2-a]pyrazine scaffold have been identified as effective biocontrol agents in agriculture. Specifically, the compound Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), a secondary metabolite produced by Bacillus species, has been shown to be an effective antifungal agent. ekb.egresearchgate.net This compound demonstrated significant antagonistic activity against the soil-borne phytopathogenic fungus Sclerotium bataticola. ekb.egresearchgate.net The identification of such naturally occurring compounds opens avenues for developing new, potentially more sustainable methods for managing fungal diseases in crops. ekb.eg
Precursor Utility in the Synthesis of Diverse Heterocyclic Systems
The pyrrolo[1,2-a]pyrazine ring system serves as a valuable starting material, or precursor, for the synthesis of more complex, polycyclic heterocyclic systems. scilit.comnih.gov Synthetic strategies often begin with functionalized pyrrole derivatives which are then used to construct the fused pyrazine (B50134) ring. mdpi.comnih.gov For example, ethyl-5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate can be converted into a pyrrolyl-substituted intermediate, which then serves as a precursor for the synthesis of pentacyclic systems like 3,4-diphenylpyrrolo[1″,2″:1′,2′]pyrazino[6′,5′:4,5]-thieno[2,3-c]pyridazines. scilit.com The versatility of this scaffold allows for its incorporation into a wide array of larger, more intricate molecular architectures.
Challenges and Future Directions in Pyrrolo 1,2 a Pyrazine Research
Addressing Reproducibility Issues in Biological Activity Studies
A foundational challenge in the progression of any class of bioactive compounds is ensuring the reproducibility of biological activity data. The development of drugs based on the pyrrolo[1,2-a]pyrazine (B1600676) scaffold is no exception. Issues can arise from various sources, including the complexity of biological assays, subtle differences in experimental conditions between laboratories, and the chemical purity of the synthesized compounds. The inherent complexity of drug development necessitates robust and highly reproducible data to justify the significant investment required for preclinical and clinical studies. nih.govnih.gov Ensuring that the reported efficacy of a pyrrolo[1,2-a]pyrazine derivative can be consistently replicated is the first step in validating it as a viable therapeutic lead. Future research must emphasize standardized assay protocols, thorough compound characterization, and inter-laboratory validation studies to build a reliable foundation for advancing these promising molecules.
Elucidating Undetermined Molecular Mechanisms of Action
While numerous studies have documented the potent biological effects of pyrrolo[1,2-a]pyrazine derivatives, the precise molecular mechanisms of action often remain unclear. researchgate.netresearchgate.net It is frequently observed that compounds from this class exhibit activities such as kinase inhibition or antibacterial effects, but the specific molecular targets and signaling pathways involved are not fully elucidated. researchgate.netconsensus.app For instance, certain derivatives have been associated with the FTase-p38 signaling axis in cancer cells, while others are proposed to act as neuraminidase inhibitors in antiviral applications. nih.govmdpi.com However, these findings are often specific to a particular analogue and cannot be generalized across the entire class. This lack of mechanistic understanding presents a significant barrier to rational drug design and optimization. nih.gov Future research must prioritize target identification and validation studies, utilizing techniques such as proteomics, genomics, and structural biology to pinpoint the specific proteins or pathways modulated by these compounds. A clearer understanding of the molecular targets will be crucial for predicting potential side effects, understanding resistance mechanisms, and designing next-generation derivatives with improved efficacy and selectivity. researchgate.net
Expanding Comprehensive Structure-Activity Relationship Databases for Rational Design
The rational design of novel therapeutics is heavily reliant on a deep understanding of the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. Despite the recognized potential of the pyrrolo[1,2-a]pyrazine scaffold, there is a notable scarcity of comprehensive SAR studies for this class of compounds. researchgate.netconsensus.app Existing research often reveals that minor modifications to the scaffold can lead to dramatic changes in potency and selectivity. For example, studies on anticancer derivatives have shown that the position of substituents on an attached phenyl ring is critical for activity. nih.gov A derivative with a 2,4-dimethoxyphenyl group was found to be a potent inhibitor of U937 cell survival, whereas the corresponding 2,5-dimethoxyphenyl analogue was ineffective, highlighting the critical importance of substituent orientation. nih.gov
To accelerate the development of pyrrolo[1,2-a]pyrazine-based drugs, it is imperative to build comprehensive SAR databases. These databases should systematically catalogue how variations at different positions of the heterocyclic core affect activity against various biological targets. Such efforts, which can be enhanced by computational approaches like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, will provide a critical roadmap for medicinal chemists to rationally design new compounds with optimized properties. asianpubs.org
Table 2: Examples of Bioactive Pyrrolo[1,2-a]pyrazine Derivatives and SAR Insights
| Compound | Key Structural Features | Biological Activity | Reference |
|---|---|---|---|
| Compound 6x | Pyrrolo[1,2-a]pyrazine core with a 2,4-dimethoxyphenyl group | Potent inhibition of human lymphoma U937 cell survival | nih.gov |
| Compound 6y | Pyrrolo[1,2-a]pyrazine core with a 2,5-dimethoxyphenyl group | Ineffective inhibition of U937 cell survival | nih.gov |
| Compound 3b | Imidazo[1,2-a]pyrazine core with pyridin-4-yl at position 2 and cyclohexyl at position 3 | Potent anti-coronaviral activity (HCoV-229E) | nih.gov |
| Compound 3c | Imidazo[1,2-a]pyrazine core with pyridin-4-yl at position 2 and benzyl (B1604629) at position 3 | Potent CDK9 inhibitory activity and anticancer effects | nih.gov |
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The ability to efficiently synthesize a diverse range of analogues is fundamental to any drug discovery program. While various synthetic routes to the pyrrolo[1,2-a]pyrazine scaffold exist, including methods based on cyclization, cycloaddition, and direct C-H arylation, there is a continuous need for innovation. researchgate.netmdpi.com Future efforts should focus on the development of novel synthetic pathways that are not only efficient and high-yielding but also align with the principles of green chemistry.
Promising directions include the use of catalyst-free reactions, one-pot cascade or domino strategies, and multicomponent reactions that can rapidly build molecular complexity from simple starting materials. benthamdirect.comresearchgate.net Such advanced synthetic methodologies can reduce the number of steps, minimize waste, and provide access to novel chemical space. nih.gov Developing modular and atom-economical routes will be key to creating large, diverse libraries of pyrrolo[1,2-a]pyrazine derivatives for biological screening, thereby increasing the probability of identifying new therapeutic leads. scispace.com
Integration of Advanced Computational and Experimental Approaches for Accelerated Discovery
The synergy between computational and experimental methods offers a powerful paradigm for accelerating the drug discovery process. For the pyrrolo[1,2-a]pyrazine class, this integrated approach has already shown considerable promise. bohrium.com Computational techniques such as molecular docking, pharmacophore modeling, and molecular dynamics simulations can provide valuable insights into how these ligands interact with their biological targets at a molecular level. researchgate.netmdpi.com
These in silico methods allow researchers to predict the binding modes of novel derivatives, prioritize compounds for synthesis, and rationalize observed SAR data. asianpubs.org For example, molecular modeling has been successfully used to design new pyrrolo[1,2-a]pyrazine carboxamide derivatives as ligands for the translocator protein (TSPO) with high anxiolytic activity. bohrium.com By combining these predictive computational tools with targeted synthesis and rigorous biological evaluation, the discovery cycle can be significantly shortened. This integrated strategy enables a more efficient exploration of the vast chemical space around the pyrrolo[1,2-a]pyrazine scaffold, facilitating the faster identification and optimization of drug candidates.
Q & A
What are the most effective synthetic routes for 3-Methylpyrrolo[1,2-a]pyrazine derivatives?
Level: Basic
Methodological Answer:
Key synthetic strategies include:
- Double Cyclization : Acid-catalyzed reactions of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines yield hybrid benzoimidazole-pyrrolo[1,2-a]pyrazines via tandem cyclodehydration and aromatization (e.g., TFA/DMSO or DBSA/toluene systems) .
- Electrophilic Functionalization : Vilsmeier-Haack formylation or Friedel-Crafts acetylation of pyrrolo[1,2-a]pyrazine cores using POCl₃ or acetylating agents under controlled conditions .
- Catalyst-Free Approaches : Reactions of bromopyruvate with diamines or aldehydes in solvent-free conditions for pyrrolo[1,2-a]quinoxaline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
